molecular formula C24H19N3O3 B304665 6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one

6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B304665
M. Wt: 397.4 g/mol
InChI Key: KFGJTSFYNRDGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry. This compound has been found to exhibit a range of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one exhibits anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been found to have antioxidant properties and to promote wound healing.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its potential as a lead compound for the development of new drugs with anti-inflammatory, anti-tumor, and anti-microbial activities. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one include further studies to fully understand its mechanism of action and potential side effects. Additionally, there is potential for the development of new drugs based on this compound for the treatment of a range of diseases, including cancer and inflammatory disorders.

Synthesis Methods

The synthesis of 6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-aminobenzoic acid with benzaldehyde and acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with methyl anthranilate and acetic anhydride to yield the final compound.

Scientific Research Applications

The compound 6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of new drugs.

properties

Product Name

6-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

6-(3-benzyl-4-oxophthalazin-1-yl)-4-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C24H19N3O3/c1-26-20-13-17(11-12-21(20)30-15-22(26)28)23-18-9-5-6-10-19(18)24(29)27(25-23)14-16-7-3-2-4-8-16/h2-13H,14-15H2,1H3

InChI Key

KFGJTSFYNRDGDH-UHFFFAOYSA-N

SMILES

CN1C(=O)COC2=C1C=C(C=C2)C3=NN(C(=O)C4=CC=CC=C43)CC5=CC=CC=C5

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)C3=NN(C(=O)C4=CC=CC=C43)CC5=CC=CC=C5

Origin of Product

United States

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